molecular formula C7H3ClF3NO B575302 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde CAS No. 174008-48-1

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde

Cat. No.: B575302
CAS No.: 174008-48-1
M. Wt: 209.552
InChI Key: YXIMMXIGICNTOF-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C7H3ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chloro and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H312, H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, such as “2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are expected to have many novel applications in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde can be synthesized from 2-chloro-4-iodopyridineThe reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group also provides a versatile functional handle for further chemical modifications .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIMMXIGICNTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702895
Record name 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174008-48-1
Record name 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
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